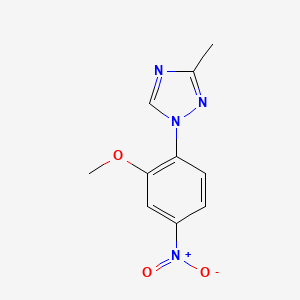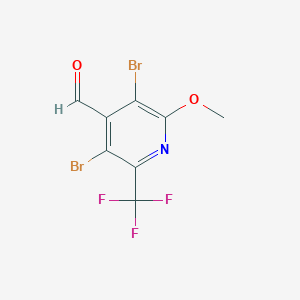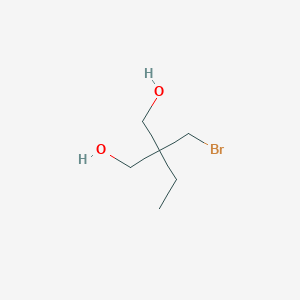
Cyclohexanone, 2,2,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,2,4,4-tetramethyl- is an organic compound with the molecular formula C10H18O. It is a cyclohexanone derivative characterized by the presence of four methyl groups at the 2 and 4 positions on the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cyclohexanone, 2,2,4,4-tetramethyl- typically involves the oxidation of 2,2,4,4-tetramethylcyclohexanol. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or other suitable oxidants under controlled conditions to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanone, 2,2,4,4-tetramethyl- may involve the catalytic oxidation of the corresponding alcohol using metal catalysts and oxidizing agents. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanone, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or other substitution reactions can be carried out using halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,2,4,4-Tetramethylcyclohexanol.
Substitution: Halogenated or other substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,2,4,4-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2,2,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethylcyclohexanol: The corresponding alcohol derivative.
2,2,4,4-Tetramethylcyclobutanone: A structurally similar ketone with a smaller ring size.
2,2,4,4-Tetramethylpentan-3-one: Another ketone with a different carbon skeleton.
Uniqueness: Cyclohexanone, 2,2,4,4-tetramethyl- is unique due to its specific arrangement of methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
13440-76-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-7H2,1-4H3 |
InChI-Schlüssel |
SCJYXDQKNWQQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)C(C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8774506.png)



![5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8774539.png)

![1-[2-(2-Butoxyethoxy)ethoxy]-3-chloropropan-2-ol](/img/structure/B8774555.png)




![4-(Methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B8774598.png)
